- Microwave-assisted β-elimination of sulfoxides on KF/Al2O3 support under solvent-free conditionsJournal of Sulfur Chemistry, 2005, 26(4-5), 325-329,
Cas no 94-02-0 (Ethyl benzoylacetate)
Ethyl benzoylacetate is a versatile organic compound offering several benefits. Its high chemical stability and resistance to hydrolysis make it suitable for various applications in the production of perfumes, fragrances, and pharmaceuticals. Additionally, its aromatic properties contribute to its utility as a solvent and intermediate in organic synthesis reactions.

Ethyl benzoylacetate structure
商品名:Ethyl benzoylacetate
Ethyl benzoylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-oxo-3-phenylpropanoate
- Ethyl benzoylacetate,(Benzoylacetic acid ethyl ester)
- Benzoylacetic acid ethyl ester
- Ethyl Benzoylacetate
- 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester
- 3-phenyl-3-oxopropanoate
- benzoylacetic ethyl ester
- ethyl 3-oxo-3-phenylpropionate
- ethyl 3-phenyl-3-oxopropionate
- Ethyl benzovlacetate
- ethyl2-benzoylacetate
- Ethylbenzoylacetat
- Ethylbeonzoyl acetate
- FEMA 2423
- phenylformyl acetic acid ethyl ester
- 3-Oxo-3-phenylpropionic Acid Ethyl Ester
- Ethyl 3-phenyl-3-oxopropanoate
- Ethyl benzoyl acetate
- Ethyl beta-oxobenzenepropanoate
- ethylbenzoylacetate
- Benzoylacetic acid, ethyl ester
- Acetic acid, benzoyl-, ethyl ester
- Benzenepropanoic acid, beta-oxo-, ethyl ester
- 1-Ethoxy-3-phenylpropane-1,3-dione
- FEMA No. 2423
- K8CHJ4MKM0
- Benzenepropanoic acid, .beta.-oxo-, ethyl ester
- Acetic acid, benzoyl-, ethyl ester (6CI, 7CI, 8CI)
- 3-Oxo-3-phenylpropanoic acid ethyl ester
- 3-Phenyl-3-oxopropanoic acid ethyl ester
- Ethyl 2-benzoylacetate
- Ethyl β-oxobenzenepropanoate
- NSC 227214
- NSC 6774
- β-Oxobenzenepropanoic acid ethyl ester
- Ethyl benzoylacetate,95%
- Ethyl benzoylacetate
-
- MDL: MFCD00009196
- インチ: 1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
- InChIKey: GKKZMYDNDDMXSE-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(C1C=CC=CC=1)=O)OCC
- BRN: 0389
計算された属性
- せいみつぶんしりょう: 192.07900
- どういたいしつりょう: 192.079
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 43.4
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.11 g/mL at 25 °C(lit.)
- ゆうかいてん: < 0
- ふってん: 265-270 °C(lit.)
- フラッシュポイント: 華氏温度:284°f
摂氏度:140°c - 屈折率: n20/D 1.52(lit.)
n20/D 1.531 - ようかいど: alcohol: miscible
- すいようせい: 不溶性
- PSA: 43.37000
- LogP: 1.82250
- かんど: Light Sensitive
- マーカー: 3767
- FEMA: 2423
- ようかいせい: 使用できません
Ethyl benzoylacetate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- セキュリティの説明: S24/25
- RTECS番号:AF4878000
- 危険レベル:IRRITANT
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
Ethyl benzoylacetate 税関データ
- 税関コード:29183000
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Ethyl benzoylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0097-25G |
Ethyl Benzoylacetate |
94-02-0 | >95.0%(GC)(T) | 25g |
¥160.00 | 2024-04-15 | |
abcr | AB173804-1 kg |
Ethyl benzoylacetate, 90%; . |
94-02-0 | 90% | 1kg |
€331.60 | 2023-01-28 | |
Apollo Scientific | OR4787-25g |
Ethyl 3-oxo-3-phenylpropanoate |
94-02-0 | 95% | 25g |
£15.00 | 2025-02-20 | |
Fluorochem | 079467-100g |
Ethyl 3-oxo-3-phenylpropanoate |
94-02-0 | 95% | 100g |
£39.00 | 2022-03-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 689963-200KG |
Ethyl benzoylacetate |
94-02-0 | Lonza quality, ≥98% (GC) | 200KG |
123946.29 | 2021-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E87160-100g |
Ethyl 3-oxo-3-phenylpropanoate |
94-02-0 | 95% | 100g |
¥80.0 | 2023-09-07 | |
Apollo Scientific | OR4787-100g |
Ethyl 3-oxo-3-phenylpropanoate |
94-02-0 | 95% | 100g |
£39.00 | 2025-02-20 | |
Cooke Chemical | A3956212-100G |
Ethyl benzoylacetate |
94-02-0 | 95% | 100g |
RMB 143.20 | 2025-02-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 689963-25KG |
Ethyl benzoylacetate |
94-02-0 | 98% | 25kg |
¥61525.02 | 2023-11-28 | |
abcr | AB173804-100 g |
Ethyl benzoylacetate, 90%; . |
94-02-0 | 90% | 100g |
€99.30 | 2023-01-28 |
Ethyl benzoylacetate 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Potassium fluoride (aluminum oxide supported) ; 4 min
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 1 h, rt; 2 h, 50 °C
リファレンス
- A novel synthetic method for β-keto estersJournal of Chemical Research, 2007, (3), 160-161,
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; overnight, 70 °C; 70 °C → rt
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
リファレンス
- The construction of chiral 3-acyl bicyclolactams via a RuPHOX/Pd catalyzed asymmetric allylic substitution cascade of α-carbonylamidesOrganic Chemistry Frontiers, 2023, 10(7), 1731-1737,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene ; rt → 110 °C
1.2 Solvents: Toluene ; 10 - 20 min, 110 °C; 110 °C → reflux; reflux → rt
1.3 Reagents: Acetic acid ; rt
1.2 Solvents: Toluene ; 10 - 20 min, 110 °C; 110 °C → reflux; reflux → rt
1.3 Reagents: Acetic acid ; rt
リファレンス
- Electrochemical Oxidative Cyclization: Synthesis of Polysubstituted Pyrrole from EnaminesEuropean Journal of Organic Chemistry, 2021, 2021(6), 951-955,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Methanol ; -78 °C → 0 °C
1.2 Reagents: Methanol ; -78 °C → 0 °C
リファレンス
- An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto estersChemical Communications (Cambridge, 2008, (16), 1926-1928,
ごうせいかいろ 9
ごうせいかいろ 10
はんのうじょうけん
1.1 Catalysts: Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… Solvents: Dichloromethane ; 2.0 h, rt
リファレンス
- The silver salt of 12-tungstophosphoric acid. A mild and selective catalyst for the synthesis of β-ketoesters via C-H insertionCatalysis Communications, 2008, 9(14), 2361-2364,
ごうせいかいろ 11
はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; 15 h, reflux
リファレンス
- Catalytic reductive deoxygenation of esters to ethers driven by hydrosilane activation through non-covalent interactions with a fluorinated borate saltCatalysis Science & Technology, 2020, 10(14), 4586-4592,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile
1.2 Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
リファレンス
- A process for the synthesis of β-keto esters using in-situ generated trimethylsilyl malonatesTetrahedron Letters, 1994, 35(50), 9323-6,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene ; 1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt
1.2 Reagents: Acetic acid ; rt
1.2 Reagents: Acetic acid ; rt
リファレンス
- Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of Racemic β'-Keto-β-Amino Esters via Dynamic Kinetic ResolutionAdvanced Synthesis & Catalysis, 2021, 363(20), 4714-4719,
ごうせいかいろ 14
ごうせいかいろ 15
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 2 h, 25 °C
1.2 Reagents: 1,1′-Carbonyldiimidazole , Magnesium chloride Solvents: Tetrahydrofuran ; 2 h, 25 °C
1.3 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
1.2 Reagents: 1,1′-Carbonyldiimidazole , Magnesium chloride Solvents: Tetrahydrofuran ; 2 h, 25 °C
1.3 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
リファレンス
- Development and application of a solution-phase automated synthesizer, 'ChemKonzert'Chemical & Pharmaceutical Bulletin, 2010, 58(1), 87-93,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene ; 1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt
1.2 Reagents: Acetic acid ; rt
1.3 Reagents: Water ; cooled
1.2 Reagents: Acetic acid ; rt
1.3 Reagents: Water ; cooled
リファレンス
- Highly Diastereoselective and Enantioselective Synthesis of α-Hydroxy β-Amino Acid Derivatives: Lewis Base Catalyzed Hydrosilylation of α-Acetoxy β-Enamino EstersAngewandte Chemie, 2011, 50(32), 7304-7307,
ごうせいかいろ 18
ごうせいかいろ 19
はんのうじょうけん
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium ; 5 h, rt
リファレンス
- tert-BuOK-Catalyzed condensation of ethyl diazoacetate to aldehydes and palladium-catalyzed 1,2-hydrogen migration for the synthesis of β-ketoesters under solvent-free conditionsRSC Advances, 2013, 3(31), 12616-12620,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene ; rt → reflux; 1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt
1.2 Reagents: Acetic acid ; rt; rt
1.2 Reagents: Acetic acid ; rt; rt
リファレンス
- Deoxygenation of oximes for the synthesis of pyrrolines via hydroimination cyclizationOrganic & Biomolecular Chemistry, 2023, 21(16), 3350-3354,
Ethyl benzoylacetate Raw materials
- Ethyl β-hydroxy-α-(phenylsulfinyl)benzenepropanoate
- N-Benzoylimidazole
- Benzoic acid
- Ethyl potassium malonate
- Ethyl 3-hydroxy-3-phenylpropanoate
- Ethyl acetoacetate
- Phenyl(trimethylsilyl)methanone
- 3-Oxo-3-phenylpropanoic acid
- Ethyl β-hydroxy-α-(phenylseleno)benzenepropanoate
- Benzenepropanoic acid, a-diazo-b-hydroxy-, ethyl ester
- Ethyl phenylpropiolate
- Acetophenone
- Benzoyl chloride
- Benzaldehyde
Ethyl benzoylacetate Preparation Products
Ethyl benzoylacetate サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:94-02-0)Ethyl benzoylacetate
注文番号:A844787
在庫ステータス:in Stock
はかる:1kg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:04
価格 ($):182.0
Ethyl benzoylacetate 関連文献
-
Han-Seop Bea,Hye-Jeong Park,Sang-Hyeup Lee,Hyungdon Yun Chem. Commun. 2011 47 5894
-
Manuel R. Fructos,M. Mar Díaz-Requejo,Pedro J. Pérez Chem. Commun. 2009 5153
-
Atul K. Godha,Jayaraman Thiruvengadam,Viswanadhan Abhilash,Prajwal Balgi,A. V. Narayanareddy,Kumaresan Vignesh,Amol V. Gadakh,A. M. Sathiyanarayanan,Sambasivam Ganesh New J. Chem. 2019 43 16041
-
Anda ?ulce,Jana Backenk?hler,Imke Schrader,Massimo Delle Piane,Christian Müller,André Wark,Lucio Colombi Ciacchi,Vladimir Azov,Sebastian Kunz Catal. Sci. Technol. 2018 8 6062
-
Gemma C. Geary,Eric G. Hope,Kuldip Singh,Alison M. Stuart RSC Adv. 2015 5 16501
-
Qianqian Zhen,Renhao Li,Linjun Qi,Kun Hu,Xinrong Yao,Yinlin Shao,Jiuxi Chen Org. Chem. Front. 2020 7 286
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推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
(CAS:94-02-0)Ethyl benzoylacetate

清らかである:95%
はかる:25
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:94-02-0)Ethyl benzoylacetate

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ